molecular formula C15H20N4O3S B2684914 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798637-87-2

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2684914
M. Wt: 336.41
InChI Key: HHHWMFOFURSDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments are still being explored.

Scientific Research Applications

Synthesis and Chemical Reactions

Regiocontrolled Synthesis of Polysubstituted Pyrroles : 1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst. This process yields isopyrroles, which can be further converted into polysubstituted pyrroles via double bond transposition and Alder-ene reactions. This research highlights the versatility of 1-sulfonyl-1,2,3-triazoles in synthesizing complex organic compounds, suggesting potential utility for similar compounds in synthetic chemistry (Miura et al., 2013).

Nickel-Catalysed Denitrogenative Alkyne Insertion Reactions : N-Sulfonyl-1,2,3-triazoles reacted with alkynes in the presence of a nickel(0)/phosphine catalyst to produce substituted pyrroles, demonstrating the triazole moiety's isomerisation to an alpha-imino diazo species. This process involves the extrusion of molecular nitrogen, followed by alkyne insertion and reductive elimination (Miura, Yamauchi, & Murakami, 2009).

Biological Applications

Inhibitors against Caspase-3 : Disubstituted 1,2,3-triazoles, including those with sulfonylpyrrolidinyl triazole structures, were evaluated as inhibitors against caspase-3. Some of these compounds demonstrated potent inhibitory activity, showcasing the potential for related triazole compounds in therapeutic applications, particularly in targeting enzymes involved in apoptosis (Jiang & Hansen, 2011).

properties

IUPAC Name

1-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-23(21,12-4-11-22-15-5-2-1-3-6-15)18-9-7-14(13-18)19-10-8-16-17-19/h1-3,5-6,8,10,14H,4,7,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWMFOFURSDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

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